molecular formula C13H14N2O B2582229 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 219865-70-0

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one

Cat. No. B2582229
CAS RN: 219865-70-0
M. Wt: 214.268
InChI Key: CQCUMPFQORSELD-UHFFFAOYSA-N
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Description

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMP and is a pyridazinone derivative.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase. It may also induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been suggested that it may act as a free radical scavenger and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Furthermore, the development of more efficient synthesis methods and modifications of the compound may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This synthesis method has been modified and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one has numerous potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-3-6-12(7-4-10)9-15-13(16)8-5-11(2)14-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCUMPFQORSELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one

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